N-[[4-(1,1-Dimethylethyl)phenyl]methyl-N-methyl-L-leucyl-N-(1,1-dimethylethyl)-O-phenylmethyl)-L-tyrosinamide
Description
Properties
IUPAC Name |
N-[1-(tert-butylamino)-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]-2-[(4-tert-butylphenyl)methyl-methylamino]-4-methylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H53N3O3/c1-27(2)23-34(41(9)25-29-15-19-31(20-16-29)37(3,4)5)36(43)39-33(35(42)40-38(6,7)8)24-28-17-21-32(22-18-28)44-26-30-13-11-10-12-14-30/h10-22,27,33-34H,23-26H2,1-9H3,(H,39,43)(H,40,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDHMGROXQUFNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)NC(C)(C)C)N(C)CC3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H53N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[[4-(1,1-Dimethylethyl)phenyl]methyl-N-methyl-L-leucyl-N-(1,1-dimethylethyl)-O-phenylmethyl)-L-tyrosinamide, commonly referred to as PD 173212, is a synthetic compound primarily studied for its biological activity as a potent N-type voltage-gated calcium channel blocker. The following sections detail its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C₃₈H₅₃N₃O₃
- Molecular Weight: 599.85 g/mol
- CAS Number: 217171-01-2
- Solubility: Soluble in DMSO and ethanol at concentrations of 100 mM.
- Boiling Point: Approximately 753.4 ± 60.0 °C (predicted) .
PD 173212 selectively inhibits N-type calcium channels (CaV2.2), which are primarily involved in neurotransmitter release in the nervous system. The inhibition of these channels reduces calcium influx into neurons, thereby preventing excitatory neurotransmitter release and subsequent neuronal excitability. This action is particularly relevant in conditions characterized by excessive neuronal firing, such as seizures.
Anticonvulsant Effects
Research indicates that PD 173212 effectively prevents audiogenic seizures in murine models when administered at a dose of 30 mg/kg. Its IC₅₀ value for inhibiting N-type calcium channels is reported to be approximately 36 nM, demonstrating its potency compared to other calcium channel blockers .
Selectivity Profile
PD 173212 exhibits selectivity over other ion channels, including K⁺ and Na⁺ channels, as well as L-type calcium channels. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy in managing seizures and potentially other neurological disorders .
Case Studies and Research Findings
A number of studies have been conducted to evaluate the efficacy and safety profile of PD 173212:
- Study on Audiogenic Seizures :
-
Calcium Channel Blockade :
- A pharmacological assessment demonstrated that PD 173212 effectively blocked CaV2.2 channels with minimal impact on other calcium channel subtypes. This specificity suggests potential applications in treating conditions like chronic pain and epilepsy without the adverse effects associated with broader-spectrum calcium channel blockers .
- Pharmacokinetic Studies :
Comparative Table of Calcium Channel Blockers
| Compound Name | Type | IC₅₀ (nM) | Selectivity | Primary Use |
|---|---|---|---|---|
| PD 173212 | N-Type | 36 | High | Seizure prevention |
| Gabapentin | L-Type | ~1000 | Moderate | Neuropathic pain |
| Pregabalin | L-Type | ~200 | Moderate | Neuropathic pain |
| Verapamil | L-Type | ~2000 | Low | Hypertension |
Scientific Research Applications
N-Type Calcium Channel Blocker
PD 173212 is primarily recognized as an N-type calcium channel blocker , which has been shown to have a potent inhibitory effect on these channels with an IC50 of approximately 36 nM . This mechanism of action makes it a valuable tool in studying calcium signaling pathways and their role in various physiological processes.
Neuroprotective Effects
Research indicates that PD 173212 can prevent audiogenic seizures in mice when administered at a dose of 30 mg/kg . This property suggests its potential utility in investigating seizure disorders and developing therapeutic strategies for epilepsy.
Pharmacological Studies
The compound has been employed in numerous pharmacological studies to elucidate the role of calcium channels in cellular signaling. Its ability to selectively inhibit N-type calcium channels allows researchers to dissect the contributions of these channels to neurotransmitter release and synaptic plasticity.
Neurological Disorders
Given its neuroprotective properties, PD 173212 is being explored for its potential applications in treating neurological disorders characterized by abnormal calcium signaling. Studies focusing on conditions such as chronic pain, anxiety disorders, and epilepsy are particularly relevant.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Peptide-Based Compounds with Tert-Butyl Modifications
(a) 4-Fluoro-N-methyl-L-phenylalanyl-N-methyl-L-valyl-3-(1,1-dimethylethyl)-N-ethyl-L-tyrosinamide
- N-ethyl-L-valyl replaces N-methyl-L-leucyl, altering steric bulk and hydrophobicity.
- Structural Impact :
(b) L-Argininamide Derivatives (e.g., N-Acetyl-L-Tyrosyl-L-Isoleucylglycyl-L-Seryl-N-Methyl)
- Key Differences :
- Functional Impact :
- Charged residues may enhance aqueous solubility but reduce membrane permeability compared to PD 175069’s hydrophobic tert-butyl motifs.
Non-Peptide Compounds with Tert-Butyl Groups
(a) Butenafine (C₁₂H₂₂NO)
- Application : Antifungal agent.
- Structural Comparison :
- Shares a tert-butylphenyl group but lacks peptide linkages.
(b) Fenpyroximate (Pesticide)
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Key Structural Differences |
|---|---|---|---|
| PD 175069 | 523.75 | Tert-butyl, L-leucyl, O-benzyl | Reference compound |
| 4-Fluoro-N-methyl-L-valyl-tyrosinamide | ~550 (estimated) | Fluorophenyl, N-ethyl-valyl | Fluorine substitution, smaller alkyl |
| Butenafine | 220.31 | Tert-butylphenyl, benzylamine | Non-peptide, antifungal use |
| N-Acetyl-L-Tyrosyl-L-Isoleucylglycyl | 649.74 | Guanidinium, sulfonyl | Charged residues, polar groups |
Table 2: Role of Tert-Butyl Groups in Analogous Compounds
| Compound | Tert-Butyl Position | Functional Impact |
|---|---|---|
| PD 175069 | Phenyl, Leucyl | Enhanced metabolic stability, lipophilicity |
| Fenpyroximate | Benzene | Environmental stability |
| Loratadine | Piperidine | Reduced CYP450 metabolism |
Research Findings and Insights
- Metabolic Stability : PD 175069’s dual tert-butyl groups likely slow oxidative metabolism, a feature observed in Loratadine (CYP450 resistance) .
- Solubility Challenges : Bulky tert-butyl groups may reduce aqueous solubility compared to fluorinated or charged analogs (e.g., 4-fluoro derivatives) .
- Synthetic Complexity : Multi-step protection/deprotection strategies (e.g., benzyl groups) are critical for PD 175069’s synthesis, akin to piperidinecarboxylate derivatives .
Preparation Methods
Protection of L-Tyrosine
-
O-Benzylation :
L-Tyrosine is protected at the phenolic hydroxyl group using benzyl bromide in the presence of a base (e.g., NaH) to yield O-benzyl-L-tyrosine . -
Boc Protection :
The α-amino group is protected with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF), forming N-Boc-O-benzyl-L-tyrosine . -
Amide Formation :
Coupling with tert-butylamine using O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) yields N-Boc-O-benzyl-L-tyrosine tert-butyl amide . -
Boc Deprotection :
Trifluoroacetic acid (TFA) removes the Boc group, yielding O-benzyl-L-tyrosine tert-butyl amide (Intermediate III).
Synthesis of N-Methyl-L-leucine p-tert-Butylbenzyl Derivative
Alkylation of N-Methyl-L-leucine
Two primary routes are documented:
Route A: Direct Alkylation
Route B: Benzyl Bromide Alkylation
-
Alkylation :
N-Methyl-L-leucine tert-butyl ester is treated with p-tert-butylbenzyl bromide (VI) in DMF, yielding the alkylated product (VIII). -
Ester Hydrolysis :
The tert-butyl ester is cleaved with TFA, generating the free carboxylic acid (IX).
Final Coupling and Purification
Peptide Bond Formation
-
Mixed Anhydride Activation :
The N-methyl-L-leucine derivative (IX) is activated with isobutyl chloroformate and a polymer-supported morpholine base to form a mixed anhydride (X). -
Coupling with Tyrosine Amide :
The activated leucine derivative reacts with O-benzyl-L-tyrosine tert-butyl amide (III) in dichloromethane (DCM), yielding the protected PD-173212 precursor. -
Global Deprotection :
Hydrogenolysis (H₂, Pd/C) removes the O-benzyl and tert-butyl groups, yielding PD-173212.
Purification Strategies
-
Acid-Adduct Crystallization :
Crude PD-173212 is dissolved in acetone and treated with oxalic acid to form an insoluble oxalate salt, which is filtered and neutralized to recover the free base. -
Recrystallization :
Ethanol or isopropanol recrystallization achieves >99% HPLC purity.
Analytical Characterization
Key Quality Parameters
Spectroscopic Data
-
¹H NMR (500 MHz, CDCl₃): δ 7.32–7.15 (m, aromatic protons), 4.55 (d, J = 8.5 Hz, α-H Tyr), 3.78 (s, OCH₂Ph), 2.95 (s, N-CH₃).
Comparative Analysis of Methods
Yield and Efficiency
| Method | Intermediate Yield | Final Product Purity | Cost Efficiency |
|---|---|---|---|
| Reductive Alkylation (Route A) | 78% (VIII) | 94.97% | High |
| Direct Alkylation (Route B) | 86% (VIII) | 99.66% | Moderate |
| Solid-Phase Coupling | 65% | 98.5% | Low |
Q & A
Q. What are the optimal synthetic routes for this compound, and what key intermediates should be prioritized?
The synthesis of this compound involves multi-step peptide coupling and protection/deprotection strategies. Key intermediates include:
- N-methyl-L-leucyl-N-(1,1-dimethylethyl) : Ensures steric protection of the amide bond during coupling steps .
- O-phenylmethyl-L-tyrosinamide : Requires selective benzyl ether protection to prevent side reactions during acylations .
Methodologically, tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups are recommended for amine protection, with coupling agents like HATU or DCC improving yield .
Q. Which spectroscopic techniques are most effective for characterizing the stereochemical configuration of this compound?
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant suits, and P95 respirators to prevent inhalation of fine particulates .
- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile byproducts (e.g., benzyl chloride) .
- Waste Disposal : Neutralize acidic/basic residues before disposal and adhere to OSHA guidelines for organic amide waste .
Advanced Research Questions
Q. How can researchers address low yield and enantiomeric impurities during the coupling steps of the synthesis?
Low yields often arise from steric hindrance at the N-methyl-L-leucine residue. Strategies include:
- Microwave-Assisted Synthesis : Reduces reaction time and improves coupling efficiency (e.g., 50°C, 30 min) .
- Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol to resolve enantiomeric impurities .
- Kinetic Resolution : Employ enzymes like subtilisin for selective acyl transfer, minimizing racemization .
Q. What strategies resolve contradictions in bioactivity data across different assay systems for this compound?
Discrepancies in IC50 values or receptor binding affinity may stem from:
- Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and temperature (25°C vs. 37°C) to align with physiological environments .
- Membrane Permeability : Use parallel artificial membrane permeability assays (PAMPA) to correlate cellular uptake with activity .
- Orthogonal Validation : Combine SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to validate binding thermodynamics .
Q. What computational modeling approaches are recommended for predicting the compound’s receptor interactions?
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding using AMBER or GROMACS, focusing on tert-butyl-phenyl interactions with hydrophobic pockets .
- Docking Studies (AutoDock Vina) : Prioritize flexible docking modes to account for conformational changes in the N-methyl-leucine side chain .
- QM/MM Hybrid Models : Calculate charge distribution at the O-benzyl-tyrosine moiety to predict hydrogen bonding with catalytic residues .
Q. How can researchers evaluate the compound’s stability under varying pH and oxidative conditions?
- Forced Degradation Studies :
- Solid-State Stability : Store lyophilized samples with desiccants (silica gel) at -20°C to prevent hygroscopic degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
